molecular formula C9H8ClNO2 B13951058 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one

Katalognummer: B13951058
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: JPDFPMKNWYXTDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to a hydroxyiminopropanone structure

Vorbereitungsmethoden

The synthesis of 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one can be achieved through several routes. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the desired product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as oxidoreductases, by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H8ClNO2

Molekulargewicht

197.62 g/mol

IUPAC-Name

1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3

InChI-Schlüssel

JPDFPMKNWYXTDS-UHFFFAOYSA-N

Kanonische SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.